Spermine dialdehyde

Descripción

Propiedades

Número CAS |

2578-88-3 |

|---|---|

Fórmula molecular |

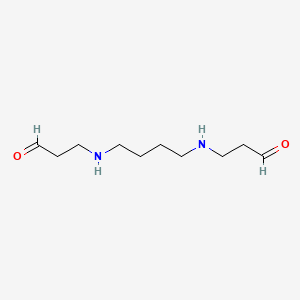

C10H20N2O2 |

Peso molecular |

200.28 g/mol |

Nombre IUPAC |

3-[4-(3-oxopropylamino)butylamino]propanal |

InChI |

InChI=1S/C10H20N2O2/c13-9-3-7-11-5-1-2-6-12-8-4-10-14/h9-12H,1-8H2 |

Clave InChI |

WPBJCXUUUSDQJO-UHFFFAOYSA-N |

SMILES |

C(CCNCCC=O)CNCCC=O |

SMILES canónico |

C(CCNCCC=O)CNCCC=O |

Otros números CAS |

2578-88-3 |

Descripción física |

Solid |

Sinónimos |

BPADB N,N'-bis(3-propionaldehyde)-1,4-diaminobutane spermine dialdehyde |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antitumor Activity

Spermine dialdehyde exhibits significant antitumor properties. Research has demonstrated its effectiveness against various cancer cell lines, notably the L1210 murine leukemia cell line. In studies, this compound acted as a high-affinity substrate for aldehyde dehydrogenase, influencing the sensitivity of different L1210 cell variants to its cytotoxic effects. The L1210/CPA cells, which are resistant to cyclophosphamide and have high intracellular aldehyde dehydrogenase activity, showed reduced sensitivity to this compound compared to their counterparts lacking this enzyme .

Immunosuppressive Effects

In addition to its antitumor activity, this compound has been identified as an immunosuppressive agent. It has been shown to modulate immune responses by affecting T cell differentiation and reducing the proliferation of immune cells under certain conditions. This property is particularly relevant in therapeutic contexts where modulation of the immune response is desired, such as in organ transplantation or autoimmune diseases .

Neuroprotective Properties

This compound also demonstrates potential neuroprotective effects. It has been implicated in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. For instance, studies indicate that this compound can mitigate the effects of oxidative damage in neuronal cell cultures, suggesting its potential use in treating conditions like Alzheimer's disease .

Case Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of this compound on L1210 cells revealed that treatment with this compound led to significant reductions in cell viability, particularly in those cell lines with lower aldehyde dehydrogenase activity. The findings suggest that this compound could be developed as a targeted therapeutic agent for specific cancer types resistant to conventional treatments .

Case Study 2: Neuroprotection

In an experimental model of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased apoptosis and improved survival rates of neuronal cells. The mechanism was linked to enhanced antioxidant defenses and regulation of apoptotic pathways . These results highlight the potential for this compound in developing therapies for neurodegenerative diseases.

Summary Table of Applications

Métodos De Preparación

Lentil Seedling Amine Oxidase (LSAO)

The enzyme LSAO from Lens culinaris catalyzes the oxidative deamination of spermine, producing spermine dialdehyde, hydrogen peroxide, and ammonia.

Procedure :

-

Reagents : Purified LSAO, spermine, Tris-HCl buffer (pH 7.9).

-

Conditions : Reactions are performed at 37°C with 4.4 × 10⁻⁴ M spermine, reflecting the enzyme’s Kₘ value.

-

Mechanism : LSAO oxidizes spermine’s terminal primary amines, generating an aldehyde group at each terminus via a two-electron transfer process. The reaction stoichiometry yields 2 moles of H₂O₂ and 2 moles of NH₃ per mole of spermine.

Analytical Validation :

-

Spectrophotometric Assays : H₂O₂ production is quantified using peroxidase-coupled reactions (e.g., oxidation of o-dianisidine).

-

Chromatography : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) resolve this compound from unreacted substrate.

Yield : Near-quantitative conversion is achieved under optimized pH (7.9) and substrate saturation conditions.

Bovine Serum Amine Oxidase (BSAO)

BSAO offers an alternative enzymatic route, particularly in mammalian systems.

Procedure :

-

Reagents : BSAO, spermine, phosphate-buffered saline (pH 7.4).

-

Conditions : Reactions proceed at 25°C with 0.1–1 mM spermine.

-

Mechanism : Similar to LSAO, BSAO catalyzes terminal amine oxidation, though with distinct kinetic parameters (e.g., higher Kₘ for spermine).

Applications :

BSAO-derived this compound is implicated in cellular oxidative stress models, underscoring its biological relevance.

Comparative Analysis of Preparation Methods

| Parameter | Cu/H₂O₂ Oxidation | LSAO Enzymatic Oxidation |

|---|---|---|

| Catalyst | Cu²⁺ | Lentil seedling amine oxidase |

| Reaction Time | 1–2 hours | 30–60 minutes |

| pH Optimum | 7.4 | 7.9 |

| Byproducts | Reactive oxygen species | H₂O₂, NH₃ |

| Yield | Quantitative (indirect) | Near-quantitative |

| Scalability | Limited by radical control | High (enzyme availability) |

Mechanistic Insights into this compound Formation

Both chemical and enzymatic pathways share a common intermediate: the bis-N-hydroxy spermine derivative. In the chemical route, hydroxyl radicals abstract hydrogen atoms from spermine’s terminal amines, forming imine radicals that dimerize or hydrolyze. Enzymatic oxidation proceeds via a ping-pong mechanism, where the enzyme’s cofactor (e.g., topaquinone in LSAO) mediates electron transfer to molecular oxygen, generating H₂O₂.

Critical Factors Influencing Yield :

-

Oxidant Concentration : Excess H₂O₂ in chemical systems risks overoxidation to carboxylic acids.

-

Enzyme Purity : Contaminating proteases in crude LSAO preparations degrade the enzyme, reducing efficiency.

Applications and Implications

This compound’s biological activity—such as inhibiting inducible nitric oxide synthase (iNOS)—highlights its utility in studying inflammatory pathways . Its preparation via reproducible methods ensures a reliable supply for biochemical assays and drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.